3-Phenyloxazolidine
Overview
Description
3-Phenyloxazolidine is a heterocyclic organic compound with the molecular formula C9H11NO It is characterized by a five-membered ring structure containing one nitrogen and one oxygen atom, with a phenyl group attached to the third carbon atom
Preparation Methods
3-Phenyloxazolidine can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. For example, the reaction of phenylglycinol with formaldehyde in the presence of an acid catalyst can yield this compound . Industrial production methods may involve multicomponent reactions, such as the Mannich reaction, which allows for the efficient synthesis of functionalized oxazolidines .
Chemical Reactions Analysis
3-Phenyloxazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazolidinones, which are important intermediates in the synthesis of antibiotics.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
3-Phenyloxazolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Oxazolidine derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyloxazolidine and its derivatives often involves the inhibition of protein synthesis. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex . This unique mechanism makes them effective against a wide range of Gram-positive pathogens.
Comparison with Similar Compounds
3-Phenyloxazolidine can be compared with other oxazolidine derivatives, such as:
3,4-Dimethyl-5-phenyloxazolidine: Formed by the reaction of ephedrines with formaldehyde.
2,3,4-Trimethyl-5-phenyloxazolidine: Formed by the reaction of ephedrines with acetaldehyde These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications
Biological Activity
3-Phenyloxazolidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
This compound belongs to the oxazolidine family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The general structure can be represented as follows:
This structure allows for various substitutions that can significantly influence its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activities. A notable study highlighted the fungicidal action of 3-phenyl-oxazolidine-2,4-dione derivatives, which demonstrated effectiveness against a variety of phytopathogenic fungi. These compounds can be halogenated to enhance their microbicidal properties, showing a broader spectrum of activity compared to previously known compounds .
Antiviral Activity
This compound derivatives have also been explored as potential inhibitors of HIV-1 protease. A series of new inhibitors were designed with varying phenyloxazolidinone P2 ligands, demonstrating low nanomolar antiviral potency against multiple HIV-1 clades. The binding affinity was found to be significantly affected by the position of substitutions on the phenyl ring, with 3-substituted analogues generally exhibiting superior binding properties compared to 2- and 4-substituted ones .
Antioxidant and Antiplatelet Activity
Recent studies have identified 3-phenyl-1H-isochromen-1-one analogues as potent antioxidants and antiplatelet agents. These compounds displayed antioxidant activities significantly greater than ascorbic acid and exhibited strong inhibition of arachidonic acid-induced platelet aggregation, surpassing traditional agents like aspirin .
Cardiovascular Effects
In vivo studies on certain phenyloxazolidines have shown promising antihypertensive effects. For instance, experiments indicated that specific doses led to significant increases in blood pressure and heart rate in animal models, suggesting potential applications in cardiovascular therapeutics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key findings include:
- Substitution Patterns : The position of substituents on the phenyl ring greatly influences the compound's binding affinity and biological efficacy.
- Optical Isomers : Different optical isomers of these compounds exhibit varying degrees of antimicrobial activity, highlighting the importance of stereochemistry in drug design .
Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various this compound derivatives revealed that halogenated compounds exhibited enhanced antifungal properties. The study demonstrated a marked reduction in fungal growth at specific concentrations, indicating their potential as effective agricultural fungicides.
Case Study 2: HIV Protease Inhibition
A focused investigation into the binding affinities of different derivatives led to the discovery of several compounds with pM binding affinities. These inhibitors were tested against patient-derived viruses, showing promising results in terms of both potency and resistance profiles.
Properties
IUPAC Name |
3-phenyl-1,3-oxazolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSRLVMSQHOSEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334141 | |
Record name | 3-Phenyloxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20503-92-8 | |
Record name | 3-Phenyloxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.